molecular formula C18H14N2O3 B1683693 (E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile CAS No. 133550-49-9

(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile

Cat. No.: B1683693
CAS No.: 133550-49-9
M. Wt: 306.3 g/mol
InChI Key: MYKCTDWWIWGLHW-NTEUORMPSA-N
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Description

It has shown significant anticancer activity by inhibiting these receptors with IC50 values of 4.9 μM and 2.1 μM, respectively . The compound is widely used in scientific research due to its ability to modulate signaling pathways involved in cell growth and differentiation.

Mechanism of Action

Target of Action

Tyrphostin AG 528 is a potent inhibitor of epidermal growth factor receptors (EGFR) and ErbB2/HER2 . These receptors are proteins located on the surface of cells and are involved in signal transduction, leading to cell growth and differentiation. In addition, Tyrphostin AG 528 has been identified as an inhibitor of the Mycobacterium tuberculosis Pup Proteasome System , specifically inhibiting Dop, the Mtb depupylating protease .

Mode of Action

Tyrphostin AG 528 interacts with its targets (EGFR, ErbB2/HER2, and Dop) by binding to them, thereby inhibiting their activity . This interaction is fast-reversible and non-ATP competitive . The inhibition of these targets leads to changes in the cellular processes they control, such as cell growth and differentiation (in the case of EGFR and ErbB2/HER2) and protein degradation (in the case of Dop).

Biochemical Pathways

The inhibition of EGFR and ErbB2/HER2 by Tyrphostin AG 528 affects the signal transduction pathways these receptors are involved in, leading to a decrease in cell growth and differentiation . On the other hand, the inhibition of Dop disrupts the Pup Proteasome System, affecting protein degradation in Mycobacterium tuberculosis .

Result of Action

The inhibition of EGFR and ErbB2/HER2 by Tyrphostin AG 528 can lead to a decrease in cell growth and differentiation, which is why it exhibits anticancer activity . The inhibition of Dop in the Pup Proteasome System disrupts protein degradation in Mycobacterium tuberculosis, which could potentially be leveraged for the development of new drugs to treat tuberculosis .

Biochemical Analysis

Biochemical Properties

Tyrphostin AG 528 is known to interact with epidermal growth factor receptors (EGFR) and ErbB2/HER2, acting as an inhibitor . It exhibits IC50 values of 4.9 μM for EGFR and 2.1 μM for ErbB2 . These interactions play a crucial role in the biochemical reactions involving Tyrphostin AG 528.

Cellular Effects

Tyrphostin AG 528 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory action on EGFR and ErbB2 can lead to the suppression of certain cellular processes, contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of Tyrphostin AG 528 involves its binding interactions with biomolecules, particularly EGFR and ErbB2 . It acts as an inhibitor for these protein tyrosine kinases, leading to changes in gene expression and cellular functions .

Dosage Effects in Animal Models

The effects of Tyrphostin AG 528 can vary with different dosages in animal models

Metabolic Pathways

It is known to interact with EGFR and ErbB2 , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, need further exploration.

Transport and Distribution

The transport and distribution of Tyrphostin AG 528 within cells and tissues are complex processes that involve various factors. While it is known that Tyrphostin AG 528 interacts with EGFR and ErbB2

Preparation Methods

The synthesis of Tyrphostin AG 528 involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and indoline.

    Reaction Conditions:

    Industrial Production: Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tyrphostin AG 528 undergoes various chemical reactions:

Scientific Research Applications

Tyrphostin AG 528 has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKCTDWWIWGLHW-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-49-9
Record name Tyrphostin AG528
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Reactant of Route 2
(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Reactant of Route 3
(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Reactant of Route 4
(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Reactant of Route 5
(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Reactant of Route 6
(E)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile

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